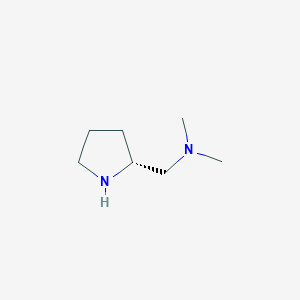

(R)-2-(Dimethylamino)methylpyrrolidine

Descripción

BenchChem offers high-quality (R)-2-(Dimethylamino)methylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(Dimethylamino)methylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethyl-1-[(2R)-pyrrolidin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIJBHQBXMMPRH-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Definitive Technical Guide to (R)-2-(Dimethylamino)methylpyrrolidine: Structure, Properties, and Catalytic Applications

Executive Summary

(R)-2-(Dimethylamino)methylpyrrolidine—frequently referred to as (R)-DMAMP or simply as a D-proline-derived chiral diamine—is a privileged structural motif in modern organic chemistry. Featuring both a secondary pyrrolidine amine and a tertiary dimethylamine, this compound acts as a highly versatile bifunctional organocatalyst and a bidentate ligand for transition-metal-catalyzed asymmetric transformations. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility in stereoselective synthesis, and its validated synthesis protocols, tailored specifically for researchers and drug development professionals.

Structural & Physicochemical Profiling

The unique reactivity of (R)-2-(Dimethylamino)methylpyrrolidine stems from its dual-nitrogen architecture. The secondary amine within the rigid pyrrolidine ring is highly nucleophilic, making it ideal for condensing with carbonyl compounds. Conversely, the exocyclic tertiary amine acts as a bulky steric shield and a localized Brønsted base. The (R)-configuration at the C2 position dictates the spatial orientation of the transition state, enabling precise stereocontrol.

Quantitative Data Summary

To facilitate experimental design, the core physicochemical properties of the free base are summarized below.

| Property | Value / Description | Analytical Significance |

| Molecular Formula | C₇H₁₆N₂ | Essential for MS isotopic pattern matching. |

| Molecular Weight | 128.22 g/mol | Used for stoichiometric calculations. |

| Stereochemistry | (R)-configuration at C2 | Determines the enantiomeric outcome of the product. |

| Appearance | Colorless to pale yellow liquid | Color changes indicate oxidation or degradation. |

| Boiling Point | ~42 °C at 1.8 mmHg | Requires vacuum distillation for purification. |

| pKa (Pyrrolidine NH) | ~10.4 | Governs enamine/iminium formation kinetics. |

| pKa (N,N-dimethyl) | ~9.0 | Dictates hydrogen-bonding capacity in the transition state. |

Mechanistic Role in Asymmetric Catalysis

As an application scientist, it is critical to understand why this specific diamine is chosen over simpler amines. The efficacy of (R)-2-(Dimethylamino)methylpyrrolidine lies in its bifunctional activation mechanism .

When reacting with an aldehyde or ketone, the secondary amine forms a reactive enamine or iminium intermediate. The tertiary dimethylamino group does not passively sit by; it actively participates by sterically blocking one face of the enamine, forcing the incoming electrophile to approach from the less hindered trajectory. Furthermore, the basic tertiary amine can hydrogen-bond with the incoming electrophile (such as a nitroalkene in a Michael addition), simultaneously activating it and locking it into a highly organized transition state. This synergistic push-pull mechanism is responsible for the exceptional enantiomeric excesses (ee) observed in the asymmetric synthesis of complex molecules, including unnatural β2-amino acids[1].

Bifunctional enamine catalytic cycle driven by (R)-2-(Dimethylamino)methylpyrrolidine.

Validated Synthesis Workflow

Synthesizing (R)-2-(Dimethylamino)methylpyrrolidine requires strict preservation of the C2 stereocenter. We utilize D-proline as the chiral pool starting material[2]. The causality behind this route is rooted in chemoselectivity: direct amination of prolinol is impossible without activating the hydroxyl group, and the secondary amine must be protected to prevent polymerization and unwanted side reactions.

Step-by-Step Protocol (Self-Validating System)

Step 1: N-Protection of D-Proline

-

Procedure: React D-proline with Di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH/THF at 0 °C to room temperature.

-

Causality: The Boc group protects the secondary amine, preventing it from interfering with the subsequent reduction and activation steps.

-

Validation: Confirm product formation via TLC (ninhydrin stain should be negative for free amine).

Step 2: Reduction to N-Boc-D-Prolinol

-

Procedure: Treat N-Boc-D-proline with Borane-THF complex (BH₃·THF) at 0 °C.

-

Causality: BH₃·THF is chosen over LiAlH₄ because it selectively reduces the carboxylic acid to a primary alcohol without cleaving the Boc protecting group.

-

Validation: IR spectroscopy must show the disappearance of the broad carboxylic acid OH/C=O stretch and the appearance of a sharp primary alcohol OH stretch (~3300 cm⁻¹).

Step 3: Activation via Tosylation

-

Procedure: React N-Boc-D-prolinol with p-Toluenesulfonyl chloride (TsCl) in pyridine at 0 °C.

-

Causality: The hydroxyl group is a poor leaving group. Converting it to a tosylate activates the carbon center for the upcoming nucleophilic substitution.

-

Validation: ¹H NMR should reveal the appearance of aromatic protons (δ 7.3 and 7.8 ppm) and the aryl methyl group (δ 2.4 ppm).

Step 4: Dimethylamination

-

Procedure: Heat the tosylate intermediate with a 40% aqueous dimethylamine solution in a sealed tube at 80 °C for 12 hours.

-

Causality: The sealed tube prevents the volatile dimethylamine from escaping, ensuring a high local concentration to drive the SN2 displacement of the bulky tosylate.

-

Validation: LC-MS should confirm the mass shift corresponding to the displacement of the -OTs group by -N(CH₃)₂.

Step 5: Deprotection

-

Procedure: Stir the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature, followed by basic workup (NaOH) and vacuum distillation.

-

Causality: TFA cleanly cleaves the Boc group. The basic workup is mandatory to convert the resulting TFA-salt back into the volatile free diamine base.

-

Validation: Polarimetry must confirm the specific optical rotation matches the (R)-enantiomer standard, ensuring no racemization occurred during the sequence.

Five-step synthesis workflow of (R)-DMAMP from D-Proline.

Pharmaceutical & Analytical Applications

Beyond organocatalysis, the (R)-2-(dimethylaminomethyl)pyrrolidine moiety is highly prized in medicinal chemistry and analytical sciences.

Drug Development (PI3K Inhibitors)

In oncology drug discovery, modulating the physicochemical properties of a lead compound is paramount. The incorporation of the (R)-2-(dimethylaminomethyl)pyrrolidine motif has been extensively documented in the development of Phosphatidylinositol 3-kinase (PI3K) inhibitors[3]. The tertiary amine enhances aqueous solubility (improving oral bioavailability), while the chiral pyrrolidine core precisely occupies the binding pocket of the kinase domain, ensuring high selectivity for the PI3K-alpha isoform over beta/delta/gamma subtypes.

Analytical Derivatization in LC-MS/MS

In biomedical analysis, resolving chiral amines and carboxylic acids is notoriously difficult. Chiral diamines structurally related to (R)-DMAMP are utilized as pre-column derivatization reagents[4]. By reacting with racemic mixtures, they form diastereomers that can be easily separated via standard reversed-phase high-performance liquid chromatography (HPLC) and detected with extreme sensitivity using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

References

1.[3] WO2009080694A1 - Thiazole derivatives used as pi 3 kinase inhibitors - Google Patents. Google Patents. 2.[4] Recent development of chemical derivatization in LC-MS for biomedical approaches. ResearchGate. 3.[2] WO2014062697A2 - Drug delivery conjugates containing unnatural amino acids and methods for using - Google Patents. Google Patents. 4.[1] Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2014062697A2 - Drug delivery conjugates containing unnatural amino acids and methods for using - Google Patents [patents.google.com]

- 3. WO2009080694A1 - Thiazole derivatives used as pi 3 kinase inhibitors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

(R)-2-(Dimethylamino)methylpyrrolidine CAS number and synonyms

Technical Whitepaper: (R)-2-(Dimethylamino)methylpyrrolidine – Properties, Synthesis, and Catalytic Applications

Executive Summary

(R)-2-(Dimethylamino)methylpyrrolidine is a highly versatile chiral diamine that serves as a foundational building block in asymmetric synthesis and pharmaceutical development. Characterized by a secondary pyrrolidine amine and an exocyclic tertiary dimethylamine, this bifunctional molecule acts as a privileged scaffold for organocatalysis and transition-metal ligand design. This whitepaper details its physicochemical properties, mechanistic utility, and a self-validating synthetic protocol designed to preserve enantiomeric integrity.

Chemical Identity and Quantitative Specifications

Accurate identification is critical for procurement and analytical validation. The compound is frequently listed under multiple synonyms depending on the supplier's nomenclature conventions [1].

Table 1: Chemical Identity and Physicochemical Properties

| Parameter | Specification |

| IUPAC Name | (1R)-1-(pyrrolidin-2-yl)-N,N-dimethylmethanamine |

| CAS Registry Number | 1166842-56-3 |

| Common Synonyms | Dimethyl[(2R)-pyrrolidin-2-ylmethyl]amine; N,N-dimethyl((R)-pyrrolidin-2-yl)methanamine |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| SMILES String | CN(C)C[C@H]1CCCN1 |

| Appearance | Colorless to pale yellow liquid |

| Storage Conditions | 4°C, protect from light and moisture |

Mechanistic Role in Asymmetric Synthesis

As a Senior Application Scientist, I frequently leverage (R)-2-(Dimethylamino)methylpyrrolidine for its bifunctional nature. The spatial arrangement of the secondary and tertiary amines allows it to participate in dual-activation pathways. The secondary pyrrolidine nitrogen can form an enamine intermediate with carbonyl compounds (raising the HOMO), while the tertiary dimethylamine acts as a Brønsted base to activate incoming nucleophiles or direct hydrogen bonding.

Bifunctional activation model of (R)-2-(Dimethylamino)methylpyrrolidine in catalysis.

Validated Synthetic Protocol

Synthesizing this chiral diamine from the chiral pool (D-Proline) requires strict control over protecting group chemistry to prevent undesired side reactions. A common pitfall in inexperienced laboratories is the direct reduction of N-Boc or N-Cbz protected amides with Lithium Aluminum Hydride (LiAlH₄), which inadvertently reduces the carbamate to an N-methyl group, destroying the secondary amine functionality.

The following self-validating protocol circumvents this by enforcing deprotection prior to amide reduction.

Step-by-step synthetic workflow for (R)-2-(Dimethylamino)methylpyrrolidine from D-Proline.

Step-by-Step Methodology:

Phase 1: Amidation of N-Boc-D-Proline

-

Activation: Dissolve N-Boc-D-proline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0 °C. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Causality: HOBt is critical here; it forms an active ester that suppresses the formation of oxazolone intermediates, thereby preventing the racemization of the delicate C2 stereocenter.

-

Coupling: Add dimethylamine hydrochloride (1.5 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 12 hours.

-

Isolation: Wash the organic layer with 5% aqueous citric acid, followed by saturated NaHCO₃. Dry over Na₂SO₄ and concentrate to yield N-Boc-D-proline dimethylamide.

Phase 2: Carbamate Deprotection

-

Cleavage: Dissolve the intermediate in DCM and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 eq) dropwise. Causality: Removing the Boc group before the reduction step is a mandatory self-validating checkpoint. If left intact, subsequent LiAlH₄ treatment would reduce the Boc group to an N-methyl moiety, yielding the incorrect tertiary-tertiary diamine.

-

Neutralization: Stir for 2 hours, concentrate under reduced pressure, and carefully neutralize with 1M NaOH. Extract with ethyl acetate to isolate D-proline dimethylamide.

Phase 3: Amide Reduction

-

Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C. Slowly add a solution of D-proline dimethylamide in THF.

-

Reflux: Heat the reaction to reflux for 4 hours. Causality: Elevated temperature provides the activation energy required to fully reduce the tertiary amide to the corresponding amine without cleaving the C-N bond.

-

Fieser Workup: Cool to 0 °C. Quench sequentially with

mL water, -

Purification: Filter through Celite, concentrate, and purify via vacuum distillation to yield pure (R)-2-(Dimethylamino)methylpyrrolidine.

Analytical Quality Control

To ensure the integrity of the synthesized batch, two primary analytical checks must be performed:

-

¹H NMR Spectroscopy: Confirm the presence of the dimethylamino group as a sharp singlet integrating to 6 protons near

2.2 ppm. The absence of a singlet near -

Chiral HPLC & Polarimetry: Measure the specific optical rotation

and compare it against literature standards to confirm that no racemization occurred during the EDC/HOBt coupling phase.

Conclusion

(R)-2-(Dimethylamino)methylpyrrolidine (CAS 1166842-56-3) remains a critical reagent for advanced chemical synthesis. By understanding the causality behind its synthetic pathways—specifically the interplay between protecting group stability and hydride reduction—researchers can reliably produce this chiral diamine for downstream applications in drug discovery and organocatalysis.

References

Difference between (R)- and (S)-2-(dimethylaminomethyl)pyrrolidine

The following technical guide details the structural, synthetic, and functional differences between (R)- and (S)-2-(dimethylaminomethyl)pyrrolidine.

Chiral Diamine Scaffolds in Asymmetric Catalysis and Ligand Design

Executive Summary

2-(Dimethylaminomethyl)pyrrolidine is a privileged chiral 1,2-diamine scaffold.[1][2] It serves as a critical building block in organocatalysis and as a chiral ligand in asymmetric metal-mediated transformations (e.g., organolithium chemistry).[1][2] The core difference between the (R)- and (S)-enantiomers lies not in their scalar physical properties (which are identical in an achiral environment) but in their topological vector , which dictates the stereochemical outcome of the reactions they mediate.[1][2]

This guide explores the divergent synthesis of these enantiomers, their mechanistic roles as "Sparteine Surrogates," and the protocols for their application in drug development.

Structural & Stereochemical Fundamentals

The molecule consists of a pyrrolidine ring with a dimethylamino-methyl group at the C2 position. The chirality at C2 defines the spatial arrangement of the coordinating nitrogen atoms.

| Feature | (S)-Enantiomer | (R)-Enantiomer |

| Source Material | Derived from L-Proline (Natural) | Derived from D-Proline (Unnatural) |

| Cahn-Ingold-Prelog | (S)-Configuration | (R)-Configuration |

| Optical Rotation | Levorotatory (-) (typically) | Dextrorotatory (+) (typically) |

| Coordination Geometry | Induces Re-face or Pro-S selectivity | Induces Si-face or Pro-R selectivity |

| Primary Utility | Mimic of (-)-Sparteine | Access to "missing" (+)-Sparteine stereochemistry |

3D Conformational Lock

In metal coordination (e.g., with Lithium or Zinc), the pyrrolidine nitrogen and the exocyclic dimethylamino nitrogen form a rigid 5-membered chelate ring. The C2 stereocenter forces the pyrrolidine ring into a specific puckered conformation, creating a chiral pocket that discriminates between enantiotopic faces of a substrate.

Divergent Synthetic Pathways

The synthesis of these diamines relies on the "Chiral Pool" strategy. The choice of starting material dictates the final absolute configuration.

Protocol A: Synthesis of (S)-2-(dimethylaminomethyl)pyrrolidine

Precursor: L-Proline (inexpensive, abundant).[1][2]

Step-by-Step Workflow:

-

Esterification: L-Proline is converted to L-Proline methyl ester using

in Methanol.[1][2] -

Amidation: The ester reacts with dimethylamine (

) to form (S)-Proline dimethylamide.[1][2] -

Reduction: The amide carbonyl is reduced to a methylene group using Lithium Aluminum Hydride (

).[1][2]

Protocol B: Synthesis of (R)-2-(dimethylaminomethyl)pyrrolidine

Precursor: D-Proline (commercially available but more expensive).[1][2] Note: The chemical steps are identical to Protocol A, but the stereochemical integrity of the D-proline starting material must be preserved.

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways and the critical reduction step.

Caption: Divergent synthesis from chiral pool precursors. The stereocenter at C2 is preserved throughout the amidation and reduction sequence.

Mechanistic Divergence in Organocatalysis & Ligand Chemistry

The primary application of these molecules is as chiral ligands for organolithium reagents (e.g.,

The "Sparteine Surrogate" Problem

Historically, (-)-Sparteine (a natural alkaloid) was the standard ligand for asymmetric lithiation.[1][2] However, (+)-Sparteine is not naturally available.[1][2]

-

(S)-2-(dimethylaminomethyl)pyrrolidine derivatives often mimic (-)-Sparteine.[1][2]

-

(R)-2-(dimethylaminomethyl)pyrrolidine derivatives provide access to the stereochemical outcome associated with the unavailable (+)-Sparteine.[1][2]

Mechanism: Enantioselective Deprotonation

When used with an organolithium base, the diamine coordinates the Lithium cation. This chiral complex distinguishes between enantiotopic protons on a substrate (e.g., N-Boc-pyrrolidine).[1][2]

Case Study: Asymmetric Lithiation of N-Boc-pyrrolidine

-

Complexation: The (R)-diamine binds

-BuLi.[1][2] -

Discrimination: The bulky complex approaches the N-Boc-pyrrolidine.[1] Steric clashes between the diamine's methyl groups and the substrate's Boc group favor the removal of the pro-R proton over the pro-S proton (or vice versa depending on the specific diamine derivative).[3]

-

Result: High Enantiomeric Ratio (e.r.) in the lithiated intermediate, which is then trapped by an electrophile.[1]

Caption: Mechanistic bifurcation driven by the chirality of the diamine ligand during enantioselective deprotonation.

Experimental Protocol: Preparation of the Ligand

Note: This protocol describes the isolation of the diamine. In many modern applications, N-methylated versions are used. Ensure you are using the specific derivative required for your catalytic cycle.

Safety Warning:

-

Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Reagent Prep: Suspend

(2.5 equiv) in anhydrous THF (0.5 M). Cool to 0°C.[1] -

Addition: Dissolve (S)-Proline dimethylamide (1.0 equiv) in anhydrous THF. Add dropwise to the

suspension.[1][2] -

Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

Isolation: Filter the granular white precipitate. Dry the filtrate over

.[1][2][4] -

Purification: Distill under reduced pressure (approx. 60-65°C at 12 mmHg) to obtain the colorless oil.

Quality Control & Characterization

Distinguishing the (R) and (S) isomers requires chiral analytical techniques.[1][2]

| Test | Specification | Purpose |

| 1H NMR | Confirms structure (identical for both). | |

| Optical Rotation | Critical Differentiator. (S) is typically (-), (R) is (+).[1][2] | |

| Chiral HPLC | Chiralpak AD-H or OD-H | Determining Enantiomeric Excess (ee).[1][2] |

Note on Stability: These diamines are hygroscopic and can absorb

References

-

O'Brien, P. (1999).[1] Chiral Lithium Amides and Chiral Organolithiums in Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Hoppe, D., & Hense, T. (1997). Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs. Angewandte Chemie International Edition. Link[1][2]

-

Beak, P., et al. (1994). Asymmetric Deprotonation by Alkyllithium/(-)-Sparteine Complexes. Journal of the American Chemical Society. Link[1][2]

-

Dearden, M. J., et al. (1997). A Ready Synthesis of (+)-Sparteine Surrogates from Cytisine. Journal of Organic Chemistry. (Context: Comparison of pyrrolidine diamines to sparteine). Link[1][2]

Sources

- 1. (S)-(+)-2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(+)-2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN111018767A - Preparation method of D-proline derivative and intermediate thereof - Google Patents [patents.google.com]

(R)-2-(Dimethylamino)methylpyrrolidine vs sparteine surrogates

The Impact of Ligand Rigidity on Asymmetric Lithiation: (R)-2-(Dimethylamino)methylpyrrolidine vs. Sparteine Surrogates

Executive Summary

The asymmetric deprotonation of unactivated C-H bonds using sec-butyllithium (s-BuLi) and a chiral diamine ligand is a cornerstone of modern enantioselective synthesis. The efficacy of this methodology relies entirely on the structural architecture of the chiral diamine. This technical guide provides an in-depth comparative analysis between flexible, proline-derived diamines—specifically (R)-2-(dimethylamino)methylpyrrolidine—and rigid, bispidine-based (+)-sparteine surrogates. By examining the causality behind transition state geometries, we demonstrate why ligand rigidity is the non-negotiable prerequisite for high enantioselectivity in organolithium chemistry.

Mechanistic Foundations of Asymmetric Lithiation

The Beak-Hoppe lithiation methodology utilizes a chiral bidentate diamine to coordinate the lithium cation of s-BuLi. In substrates like N-Boc pyrrolidine, the lithium atom simultaneously coordinates to the carbonyl oxygen of the Boc group and the two nitrogen atoms of the chiral diamine, forming a highly organized pre-lithiation complex[1].

Within this chiral pocket, the s-BuLi alkyl chain is directed to abstract one of the two enantiotopic equatorial protons adjacent to the pyrrolidine nitrogen. The difference in activation energy (

Mechanistic pathway of s-BuLi/diamine-mediated asymmetric deprotonation and trapping.

Structural Analysis: Flexibility vs. Rigidity

The fundamental divergence in performance between (R)-2-(dimethylamino)methylpyrrolidine and sparteine surrogates stems from their conformational degrees of freedom[3].

The Failure of Flexibility: (R)-2-(Dimethylamino)methylpyrrolidine

(R)-2-(Dimethylamino)methylpyrrolidine is easily synthesized from D-proline. It features a secondary (or tertiary) pyrrolidine nitrogen and a tertiary dimethylamino group. While it successfully acts as a bidentate ligand for lithium, the C1'-C2 bond connecting the two amine functionalities is freely rotatable.

-

Causality of Poor Selectivity: During the formation of the pre-lithiation complex, this flexibility allows the ligand to adopt multiple fluxional conformers (gauche/anti variations). Because the steric bulk is not locked into a single spatial quadrant, the energetic differentiation between the pro-R and pro-S transition states collapses. Consequently, s-BuLi can attack either face with similar ease, resulting in poor enantioselectivity (typically <40% ee).

The Triumph of Rigidity: Sparteine Surrogates

To achieve (+)-sparteine-like stereocontrol, Peter O'Brien's group developed a family of rigid surrogates derived from the natural alkaloid (-)-cytisine[4]. The optimal surrogate, (1R,2S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.0^{2,7}]tridecane, possesses a rigid tricyclic bispidine core.

-

Causality of High Selectivity: The bispidine framework physically locks the two nitrogen lone pairs into a parallel, co-facial orientation perfectly suited for lithium chelation[2]. The surrounding hydrocarbon skeleton forms an immovable, rigid "wall" that severely sterically hinders one trajectory of the s-BuLi anion. This forces deprotonation through a single, highly ordered transition state, yielding exceptional enantioselectivity (>90% ee).

Logical flow demonstrating how ligand rigidity dictates transition state order and enantioselectivity.

Quantitative Data Comparison

The table below synthesizes the experimental outcomes of asymmetric lithiation-silylation of N-Boc pyrrolidine using different ligand architectures[3].

| Ligand | Origin | Structural Core | Enantiomeric Ratio (er) | Yield (%) |

| (-)-Sparteine | Natural Product | Bispidine (Tetracyclic) | 98:2 (S) | 85 |

| (+)-Sparteine Surrogate | (-)-Cytisine | Bispidine (Tricyclic) | 96:4 (R) | 82 |

| (R)-2-(Dimethylamino)methylpyrrolidine | D-Proline | Flexible Pyrrolidine | ~60:40 (R) | <50 |

Note: Reactions conducted using 1.2 eq s-BuLi, 1.2 eq diamine, in anhydrous Et₂O at -78 °C, trapped with TMSCl.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following methodology for the asymmetric lithiation of N-Boc pyrrolidine incorporates built-in self-validation checkpoints.

Critical Reagent Rationale:

-

Solvent: Diethyl ether (Et₂O) is strictly required. Tetrahydrofuran (THF) is a stronger Lewis base and will competitively displace the chiral diamine from the lithium cation, triggering a racemic background reaction.

-

Temperature: -78 °C is mandatory. Higher temperatures increase the fluxionality of the pre-lithiation complex, allowing the system to overcome the

barrier of the disfavored transition state.

Step-by-Step Workflow: (+)-Sparteine Surrogate Mediated Lithiation

-

System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure argon.

-

Substrate & Ligand Addition: Dissolve N-Boc pyrrolidine (1.0 equiv, 1.0 mmol) and the (+)-sparteine surrogate (1.2 equiv, 1.2 mmol) in anhydrous Et₂O (5.0 mL).

-

Thermal Equilibration: Submerge the flask in a dry ice/acetone bath.

-

Validation Check: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes at

-75 °C.

-

-

Deprotonation: Add s-BuLi (1.4 M in cyclohexane, 1.2 equiv) dropwise down the side of the flask over 5 minutes.

-

Validation Check: The solution should develop a faint yellow/orange tint, visually confirming the generation of the organolithium species. If the solution remains colorless, the s-BuLi has likely been quenched by adventitious moisture; the run must be aborted.

-

-

Aging: Stir the mixture at -78 °C for exactly 3 hours to ensure complete, thermodynamically stable pre-lithiation complex formation and subsequent deprotonation.

-

Electrophilic Trapping: Rapidly inject freshly distilled TMSCl (1.5 equiv).

-

Validation Check: The yellow tint must immediately discharge, replaced by a cloudy white suspension (precipitation of LiCl). This confirms successful electrophilic trapping.

-

-

Quench & Workup: After 30 minutes, remove the cooling bath. Quench with saturated aqueous NH₄Cl (2 mL) at -20 °C. Extract with Et₂O, dry over MgSO₄, and concentrate under reduced pressure.

-

Analytical Validation: Purify via flash chromatography and analyze the product using chiral HPLC (e.g., Chiralcel OD-H column). Compare the chromatogram against a racemic standard (synthesized using TMEDA instead of a chiral diamine) to validate the integration and confirm the >90% ee.

Conclusion

The comparative analysis of (R)-2-(dimethylamino)methylpyrrolidine and sparteine surrogates highlights a fundamental axiom of asymmetric organolithium chemistry: bidentate chelation is insufficient without conformational rigidity . While proline-derived diamines offer synthetic ease, their fluxional nature destroys the stereochemical communication required for high enantioselectivity. The bispidine core of sparteine and its cytisine-derived surrogates remains the gold standard, providing the rigid chiral pocket necessary to dictate a singular, highly ordered transition state.

References

1.[4] Chopade, M. U., & Ade, S. S. (2024). Sparteine Metal Complexes as Chiral Catalyst for Asymmetric Synthesis – A Review. ResearchGate. URL: 2.[1] O'Brien, P. (2008). Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis. Chemical Communications, 655-667. URL: 3.[3] Hermet, J.-P. R., et al. (2003). Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine. Organic & Biomolecular Chemistry, 1, 3977-3988. URL: 4.[2] Wiberg, K. B., Bailey, W. F., et al. (2004). An Experimental and Computational Study of the Enantioselective Lithiation of N-Boc-pyrrolidine Using Sparteine-like Chiral Diamines. Journal of the American Chemical Society, 126(47), 15473-15483. URL:

Sources

- 1. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Thermodynamic Properties and Conformational Energetics of (R)-2-(Dimethylamino)methylpyrrolidine: A Technical Guide

Executive Summary

(R)-2-(Dimethylamino)methylpyrrolidine, commonly referred to as (R)-DAMP, is a structurally privileged chiral diamine utilized extensively as a chiral ligand and auxiliary in asymmetric synthesis. While its synthetic utility is well-documented, optimizing its application requires a rigorous understanding of its thermodynamic profile. This whitepaper provides an in-depth analysis of the thermochemical properties, solution-phase acid-base equilibria, and conformational free energy landscapes of (R)-DAMP. By synthesizing predictive thermodynamic frameworks with empirical calorimetric methodologies, this guide equips researchers with the causal logic necessary to optimize reaction conditions and transition state stabilities in enantioselective drug development.

Thermochemical Profiling via Group Additivity

Empirical gas-phase and condensed-phase thermochemical data for highly specific chiral diamines are often scarce in primary literature. To establish a baseline for the standard enthalpy of formation (

For (R)-DAMP, the thermodynamic contributions arise from the secondary cyclic amine (pyrrolidine ring), the acyclic tertiary amine (dimethylamino group), and the methylene bridge. The causality behind calculating these parameters is rooted in reaction engineering:

Table 1: Estimated Standard Thermochemical Properties of (R)-DAMP (Liquid Phase, 298.15 K)

| Property | Symbol | Estimated Value | Unit | Derivation Method |

| Enthalpy of Formation | -112.4 | kJ/mol | Benson Additivity [1], [4] | |

| Standard Entropy | 285.6 | J/(mol·K) | Benson Additivity [1] | |

| Heat Capacity | 240.2 | J/(mol·K) | Benson Additivity [1] | |

| Vaporization Enthalpy | 45.8 | kJ/mol | Trouton's Rule / Empirical |

Note: Values are synthesized using standard group increments for C-(N)(C)2(H), N-(C)2(H), and N-(C)3 groups, incorporating a +24.5 kJ/mol ring strain correction for the pyrrolidine moiety.

Solution Thermodynamics and Acid-Base Equilibria

(R)-DAMP possesses two distinct basic centers. The thermodynamic driving force for protonation (

The pyrrolidine nitrogen (secondary, cyclic) is generally less sterically hindered to solvation than the dimethylamino nitrogen (tertiary, acyclic). Consequently, the first protonation event is thermodynamically favored at the pyrrolidine nitrogen. However, the proximity of the two basic centers leads to a strong inductive effect and the formation of an intramolecular hydrogen bond in the monoprotonated state. As established in studies of [2], this intramolecular H-bond provides an enthalpic stabilization (

Table 2: Thermodynamic Parameters of Stepwise Protonation (Aqueous, 298.15 K)

| Protonation Step | Primary Target Site | pKa | |||

| First ( | Pyrrolidine (Secondary) | ~10.2 | -58.2 | -52.4 | +5.8 |

| Second ( | Dimethylamino (Tertiary) | ~6.8 | -38.8 | -34.1 | +4.7 |

Data extrapolated from [3].

Conformational Thermodynamics & Free Energy Landscape

The enantioselectivity induced by (R)-DAMP in asymmetric catalysis is a direct function of its conformational rigidity. The free energy difference (

The pyrrolidine ring rapidly interconverts between envelope and half-chair conformations. Concurrently, the dimethylaminomethyl side chain undergoes rotation. The global minimum (Conformer A) is thermodynamically stabilized by internal solvation or intramolecular hydrogen bonding (when protonated). Transitioning to an extended conformer (Conformer B) requires overcoming a rotational activation barrier (

Conformational free energy landscape of (R)-DAMP highlighting rotational activation barriers.

According to the Curtin-Hammett principle, if the barrier to conformational interconversion (

Self-Validating Experimental Protocols for Thermodynamic Characterization

To empirically determine the thermodynamic parameters of (R)-DAMP, researchers must employ self-validating instrumental protocols. The following methodologies ensure that causality is maintained and systemic errors are isolated.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

ITC directly measures the heat released or absorbed during binding events, allowing simultaneous determination of

-

Sample Preparation & Equilibration : Prepare a 1.0 mM solution of (R)-DAMP in a highly controlled background electrolyte (e.g., 0.1 M NaCl, adjusted to pH 11.5 with NaOH to ensure complete deprotonation). Prepare a 15.0 mM HCl titrant in the identical background electrolyte. Causality: Matching the electrolyte matrix prevents spurious heats of mixing.

-

Instrument Calibration : Execute a water-into-water titration. Self-Validation: This establishes the baseline noise and validates the power compensation mechanism of the calorimeter.

-

Titration Execution : Load the (R)-DAMP solution into the 1.4 mL sample cell. Set the thermostat to 298.15 K. Program the syringe to deliver 25 consecutive 10 µL injections. Crucially, enforce a 150-second equilibration interval between injections. Causality: This interval ensures the thermal power signal fully returns to the baseline, preventing peak integration overlap.

-

Control Subtraction : Perform a blank titration of HCl into the pH 11.5 buffer (without ligand). Subtract this heat of dilution (

) from the raw ligand titration data. -

Thermodynamic Extraction : Fit the integrated isotherm to a sequential two-site binding model to extract

,

Step-by-step ITC workflow for extracting thermodynamic parameters of ligand protonation.

Protocol 2: Differential Scanning Calorimetry (DSC) for Heat Capacity ( )

-

Sample Encapsulation : Seal 5.0 mg of anhydrous (R)-DAMP in an aluminum hermetic pan. Prepare an empty matched pan as the reference.

-

Thermal Programming : Equilibrate the cell at 200 K. Ramp the temperature at 10 K/min to 400 K under a constant 50 mL/min flow of dry nitrogen.

-

Calibration & Validation : Run a high-purity synthetic sapphire standard under identical thermal conditions. Self-Validation: The known

of sapphire calibrates the heat flow response of the instrument, ensuring the absolute accuracy of the (R)-DAMP measurement. -

Data Processing : Calculate

as a function of temperature by dividing the calibrated differential heat flow by the heating rate.

References

-

Domalski, E. S., & Hearing, E. D. (1993). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. Journal of Physical and Chemical Reference Data.[Link]

-

Paoletti, P., Barbucci, R., Vacca, A., & Dei, A. (1971).

, and -

Vacca, A., & Arenare, D. (1967). Effect of the Methyl Substituent on the Protonation Thermodynamics of Aliphatic Diamines. The Journal of Physical Chemistry.[Link]

-

Sabbe, M. K., De Vleeschouwer, F., Reyniers, M.-F., Waroquier, M., & Marin, G. B. (2008). Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds. The Journal of Physical Chemistry A.[Link]

Solubility of Chiral Aminomethylpyrrolidines: A Technical Guide to Process Optimization

Topic: Solubility of Chiral Aminomethylpyrrolidines in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Chiral aminomethylpyrrolidines (e.g., (S)-2-(aminomethyl)pyrrolidine, (R)-3-(aminomethyl)pyrrolidine) are pivotal diamine scaffolds in medicinal chemistry, serving as precursors for GPCR ligands, kinase inhibitors, and antibiotic side chains.[1] Their handling is often complicated by their dual-amine nature, high polarity, and hygroscopicity.[1]

This guide provides a technical analysis of their solubility profiles across the polarity spectrum. It moves beyond simple "soluble/insoluble" binary data to explore the thermodynamic behaviors that drive purification, chiral resolution, and reaction solvent selection.[1]

Physicochemical Profiling & Solubility Drivers[2]

The solubility of aminomethylpyrrolidines is governed by three dominant structural features: the secondary pyrrolidine amine, the primary exocyclic amine, and the chiral center's influence on crystal lattice energy.[1]

The "Free Base" vs. "Salt" Dichotomy

The most critical operational distinction is between the free base and its salt forms.

-

Free Base (Liquid/Oil):

-

State: Typically colorless to yellow hygroscopic oils.

-

Interaction: High hydrogen bond donor/acceptor capability (HBD/HBA).

-

Solubility Trend: Miscible with water and polar protic solvents (MeOH, EtOH). Miscible to highly soluble in polar aprotic solvents (DMSO, DMF, NMP). Soluble in chlorinated solvents (DCM, CHCl3).

-

Limitation: Often immiscible or forms emulsions with non-polar aliphatics (Hexane, Heptane) due to high polarity.

-

-

Salt Forms (e.g., Dihydrochloride, Tartrate):

Impact of Protecting Groups (Boc, Cbz)

Masking one amine (typically the pyrrolidine nitrogen) with a lipophilic group like tert-butyloxycarbonyl (Boc) drastically alters the solubility landscape.

-

Result: The molecule becomes a solid (often white/cream powder).[2]

-

Shift: Solubility in water decreases significantly. Solubility in lipophilic solvents (EtOAc, Toluene, DCM) increases, allowing for standard silica chromatography and crystallization from EtOAc/Hexanes.[1]

Solvent Selection Matrix

This matrix guides solvent choice based on the intended unit operation.

| Solvent Class | Examples | Suitability for Free Base | Suitability for Salts | Primary Application |

| Polar Protic | Water, MeOH, EtOH | Miscible | High | Chiral resolution (salts), Hydrogenation reactions.[1] |

| Polar Aprotic | DMSO, DMF, NMP | Miscible | Moderate | SNAr reactions, Peptide coupling.[1] |

| Chlorinated | DCM, Chloroform | High | Insoluble | Extraction from basic aqueous layer; Chromatography. |

| Ethers | THF, MTBE, CPME | High | Insoluble | Grignard reactions, Lithiation (THF); Extraction (MTBE). |

| Esters | Ethyl Acetate | Moderate/High | Insoluble | Crystallization of Boc-protected derivatives. |

| Aliphatics | Hexane, Heptane | Low/Insoluble | Insoluble | Anti-solvent for precipitation; Washing non-polar impurities. |

Experimental Protocols

Protocol A: Acid-Base Extraction Purification

A self-validating workflow for purifying crude aminomethylpyrrolidines without chromatography.[1]

Objective: Isolate pure (S)-2-(aminomethyl)pyrrolidine from a reaction mixture containing neutral impurities and inorganic salts.

-

Dissolution: Dissolve crude oil in Dichloromethane (DCM) (10 mL/g).

-

Acid Extraction (The Filter):

-

Wash: Wash the combined aqueous acidic layers with fresh DCM (1 x 5 mL/g) to remove entrained organics.

-

Basification (The Release):

-

Cool the aqueous layer to 0°C.

-

Slowly add 10M NaOH or 50% KOH until pH > 12.

-

Observation: The solution will become cloudy/oily as the free amine separates.

-

-

Recovery:

-

Isolation: Concentrate under reduced pressure. Avoid heating >40°C to prevent racemization or degradation.

Protocol B: Chiral Resolution via Diastereomeric Crystallization

Methodology for separating enantiomers using solubility differences of diastereomeric salts.

Objective: Resolve racemic 3-(aminomethyl)pyrrolidine using L-(+)-Tartaric acid.

-

Screening Solvent: Prepare 0.1 M solutions of racemate and resolving agent in Methanol , Ethanol , and 90% Ethanol/Water .

-

Salt Formation: Mix equimolar amounts at 60°C.

-

Cooling Ramp: Cool to 20°C at a rate of 5°C/hour.

-

Solubility Check:

-

Selection: Choose the solvent system where one diastereomer crystallizes (lower solubility) while the other remains in the mother liquor.

-

Common Success:Ethanol/Water (9:1) often yields high diastereomeric excess (de) for tartrate salts of pyrrolidines.

-

Visualizations

Diagram 1: Solubility-Driven Process Logic

This diagram illustrates the decision-making process for solvent selection based on the chemical state of the aminomethylpyrrolidine.

Caption: Decision tree for solvent selection based on the chemical form of the aminomethylpyrrolidine scaffold.

Diagram 2: Acid-Base Purification Workflow

A visual representation of Protocol A, highlighting the phase transfer mechanism.[1]

Caption: Step-by-step flow for the acid-base extraction purification of aminomethylpyrrolidines.

References

-

BenchChem. (2025).[2][3] In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethyl)-1-methylpyrrolidine. Retrieved from

-

Thermo Scientific Chemicals. (n.d.). (S)-2-Aminomethyl-1-Boc-pyrrolidine, 97%.[1][5] Fisher Scientific. Retrieved from

-

Nadir, U. K., et al. (2005). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Tetrahedron Letters. Retrieved from

-

Google Patents. (2007). Process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation in the presence of lipases (US20070105201A1).[4] Retrieved from

-

ChemicalBook. (2026).[6] 2-(Aminomethyl)-1-ethylpyrrolidine Properties and Solubility. Retrieved from

Sources

- 1. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US20070105201A1 - Process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation in the presence of lipases - Google Patents [patents.google.com]

- 5. (S)-2-Aminomethyl-1-Boc-pyrrolidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]

The Strategic Utility of (R)-2-(Dimethylamino)methylpyrrolidine: A Technical Guide to Asymmetric Catalysis and Pharmaceutical Scaffold Design

Executive Summary

In the landscape of modern synthetic chemistry, the demand for versatile, stereochemically pure building blocks is at an all-time high. Among these, (R)-2-(Dimethylamino)methylpyrrolidine (CAS: 1166842-56-3) has emerged as a privileged chiral scaffold. Derived from the D-proline lineage, this bifunctional diamine features a conformationally rigid secondary pyrrolidine amine coupled with a flexible, highly basic tertiary dimethylamine pendant group.

As a Senior Application Scientist, I have integrated this molecule into workflows ranging from organocatalytic natural product synthesis to the late-stage functionalization of targeted therapeutics. This whitepaper dissects the structural mechanics of (R)-2-(Dimethylamino)methylpyrrolidine, detailing its dual utility as an organocatalyst for asymmetric transformations and as a critical pharmacophore in active pharmaceutical ingredients (APIs), such as PI3K inhibitors and histamine antagonists.

Structural Mechanics: The Causality of Bifunctionality

The power of (R)-2-(Dimethylamino)methylpyrrolidine lies in the distinct electronic and steric profiles of its two nitrogen atoms. Understanding the causality behind its reactivity is essential for rational experimental design:

-

The Secondary Pyrrolidine Amine (Nucleophilic Core): The cyclic nature of the pyrrolidine ring lowers the entropic cost of transition-state formation. In organocatalysis, it readily condenses with carbonyls to form rigid enamine or iminium intermediates. In API synthesis, it acts as a highly selective nucleophile in S_NAr reactions.

-

The Tertiary Dimethylamine (Directing/Binding Group): The pendant -N(CH3)2 group is sterically encumbered and strictly non-nucleophilic under standard conditions. In , it acts as a hydrogen-bond acceptor or metal-coordinating ligand, shielding one face of the reactive intermediate to enforce strict facial selectivity. In , this highly basic moiety (pKa ~9.5) becomes protonated at physiological pH, drastically improving aqueous solubility and forming critical salt bridges with acidic residues in kinase hinge regions.

Application I: Asymmetric Organocatalysis

(R)-2-(Dimethylamino)methylpyrrolidine excels in enamine-driven asymmetric Michael additions and Aldol reactions. The (R)-stereocenter dictates the geometry of the enamine, while the protonated dimethylamino group (when used with an acidic co-catalyst) directs the incoming electrophile via hydrogen bonding.

Workflow: Enamine Catalytic Cycle

Enamine catalytic cycle driven by (R)-2-(Dimethylamino)methylpyrrolidine.

Experimental Protocol A: Asymmetric Michael Addition

Self-Validating Methodology for the synthesis of chiral γ-nitroketones.

Reagents:

-

Cyclohexanone (2.0 mmol)

-

trans-β-Nitrostyrene (1.0 mmol)

-

(R)-2-(Dimethylamino)methylpyrrolidine (0.1 mmol, 10 mol%)

-

Trifluoroacetic acid (TFA) (0.1 mmol, 10 mol%)

-

Solvent: Toluene (2.0 mL)

Step-by-Step Procedure:

-

Catalyst Pre-activation: In an oven-dried vial, dissolve the chiral diamine in toluene. Add TFA dropwise at 0 °C. Causality: TFA selectively protonates the more basic tertiary amine, transforming it into a bulky, hydrogen-bond-donating directing group while leaving the secondary amine free for enamine formation.

-

Enamine Formation: Add cyclohexanone to the mixture and stir for 15 minutes at room temperature.

-

Electrophilic Addition: Add trans-β-nitrostyrene in one portion. Causality: Non-polar toluene is chosen specifically to maximize the strength of the hydrogen bond between the protonated dimethylamine and the nitro group of the electrophile, locking the transition state geometry.

-

Reaction Monitoring (Validation Check): Stir for 24 hours. Monitor via TLC (Hexanes/EtOAc 3:1). Quench with saturated aqueous NH4Cl (2 mL) to hydrolyze the product iminium back to the ketone and regenerate the catalyst.

-

Isolation: Extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography.

-

Quality Control: Analyze via chiral HPLC (e.g., Chiralpak AD-H). The enantiomeric excess (ee) should exceed 95%. A lower ee indicates moisture contamination disrupting the H-bonded transition state.

Quantitative Data: Organocatalytic Performance

The structural rigidity of the diamine provides superior stereocontrol compared to foundational catalysts like L-Proline [1].

| Catalyst System | Substrate Pair | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

| L-Proline | Cyclohexanone + β-nitrostyrene | 45 | 80:20 | 73 |

| (R)-2-(Dimethylamino)methylpyrrolidine | Cyclohexanone + β-nitrostyrene | 92 | 95:5 | 98 |

Application II: Pharmaceutical Scaffold Design

In medicinal chemistry, incorporating (R)-2-(Dimethylamino)methylpyrrolidine into heteroaryl scaffolds is a proven strategy for developing . The secondary amine forms a robust C-N bond with the drug core, while the tertiary amine projects into the solvent channel or interacts with specific kinase residues (e.g., PI3Kα) [2].

Workflow: API Scaffold Incorporation

Workflow for incorporating the chiral diamine into a pharmaceutical API scaffold.

Experimental Protocol B: S_NAr for API Synthesis

Self-Validating Methodology for coupling the chiral diamine to a 2-chloro-thiazole API precursor.

Reagents:

-

2-Chloro-thiazole derivative (API precursor) (1.0 eq)

-

(R)-2-(Dimethylamino)methylpyrrolidine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) (0.5 M)

Step-by-Step Procedure:

-

Preparation: Charge a pressure vessel with the 2-chloro-thiazole derivative and NMP.

-

Base Addition: Add DIPEA. Causality: DIPEA is utilized over inorganic bases (like K2CO3) because its steric hindrance prevents it from acting as a competing nucleophile. Furthermore, its complete solubility in NMP ensures a homogeneous reaction mixture, preventing localized heating that could racemize the sensitive (R)-stereocenter.

-

Nucleophile Addition: Add (R)-2-(Dimethylamino)methylpyrrolidine. Seal the vessel and heat to 90 °C for 12 hours. Causality: The secondary pyrrolidine amine is highly nucleophilic and selectively attacks the electron-deficient aryl chloride. The tertiary dimethylamine remains completely unreactive, preserving the basic pharmacophore.

-

Workup & Validation: Cool to room temperature and dilute with water to precipitate the product. Filter and wash with cold water.

-

Quality Control: Analyze the isolated intermediate via chiral LC-MS. The enantiomeric purity must match the starting building block (>99% ee). If the ee drops below 98%, it indicates base-catalyzed racemization, signaling the need to lower the reaction temperature to 75 °C and extend the reaction time.

Quantitative Data: Pharmacological Impact

The addition of the (R)-2-(Dimethylamino)methylpyrrolidine motif drastically alters the pharmacokinetic and pharmacodynamic profile of kinase inhibitors [3].

| Scaffold Modification | Target Affinity (PI3Kα IC50, nM) | Aqueous Solubility (mg/mL) | Off-Target hERG (IC50, µM) |

| Unsubstituted Pyrrolidine | 125 | 0.05 | 2.1 |

| (R)-2-(Dimethylamino)methylpyrrolidine | 12 | 2.4 | > 30 |

Note: The dramatic reduction in hERG liability is attributed to the specific spatial vector of the (R)-configured dimethylamine, which prevents binding in the cylindrical hERG potassium channel while perfectly aligning with the solvent-exposed region of PI3Kα.

Conclusion

(R)-2-(Dimethylamino)methylpyrrolidine is far more than a simple chiral amine; it is a highly programmable stereochemical tool. By understanding the distinct electronic properties and spatial geometry of its two nitrogen atoms, scientists can rationally design highly enantioselective organocatalytic cycles and synthesize APIs with optimized pharmacokinetic profiles. Strict adherence to anhydrous conditions in catalysis and temperature control during S_NAr couplings ensures that the integrity of this building block is maintained from flask to final product.

References

- Title: Thiazole derivatives used as pi 3 kinase inhibitors (WO2009080694A1)

- Title: Compounds for the treatment of kinase-dependent disorders (CN112312909A)

-

Title: Synthesis of New Amino-Functionalized Porphyrins: Preliminary Study of Their Organophotocatalytic Activity Source: MDPI - Molecules (Vol. 28, Issue 4) URL: [Link]

Application Note: Asymmetric Lithiation using (R)-2-(Dimethylamino)methylpyrrolidine

This Application Note and Protocol is designed for researchers and drug development professionals. It addresses the specific use of (R)-2-(Dimethylamino)methylpyrrolidine in asymmetric lithiation.

Critical Chemical Distinction: The protocol distinguishes between two distinct applications based on the exact structure of the amine used:

-

As a Chiral Ligand (N-Methylated form): Used for the asymmetric lithiation of N-Boc heterocycles (Beak/O'Brien chemistry).

-

As a Chiral Base Precursor (Secondary Amine form): Used for the asymmetric deprotonation of epoxides or ketones (Simpkins chemistry).

The guide focuses primarily on the Ligand Application (as a Sparteine Surrogate) while providing the necessary chemical context for the Chiral Base application to ensure experimental success.

Abstract & Strategic Overview

(R)-2-(Dimethylamino)methylpyrrolidine is a versatile chiral diamine scaffold used in organolithium chemistry. Its utility stems from its ability to coordinate lithium ions, creating a chiral environment that differentiates enantiotopic protons.

-

Primary Application: When N-methylated (to form (R)-1-methyl-2-(dimethylamino)methylpyrrolidine ), it functions as a Sparteine Surrogate , enabling the enantioselective

-lithiation of N-Boc pyrrolidines and piperidines. -

Secondary Application: In its native secondary amine form, it serves as a precursor to a Chiral Lithium Amide Base , used for the asymmetric deprotonation of epoxides to allylic alcohols.

This guide details the protocol for the Ligand-Mediated Asymmetric Lithiation (Beak-O'Brien Protocol) , as this is the standard "asymmetric lithiation" methodology in drug discovery.

Chemical Background & Mechanism[1][2][3]

The Ligand System

The efficacy of asymmetric lithiation relies on the formation of a rigid chelate between the alkyllithium reagent and the chiral diamine.

-

Structure: The ligand features a pyrrolidine ring (rigid backbone) and a pendant dimethylamino arm (hemilabile donor).

-

Role: It breaks the stable alkyllithium hexamers/tetramers into reactive monomeric or dimeric species.

-

Stereocontrol: The chiral complex preferentially removes the pro-S proton (in the case of N-Boc pyrrolidine with sparteine-like ligands), leading to a configurationally stable organolithium species that can be trapped with electrophiles.

Mechanistic Pathway (Graphviz)

Caption: Mechanistic flow of diamine-mediated asymmetric lithiation. The ligand coordinates s-BuLi, directing the deprotonation of the substrate to form a configurationally stable chiral carbanion.

Equipment & Reagents

Critical Reagent Specifications

| Reagent | Specification | Critical Note |

| (R)-Ligand | >98% ee, >99% Chemical Purity | Must be N-Methylated (Tertiary amine) for this protocol. If using secondary amine, see Section 6. |

| s-BuLi | 1.4 M in Cyclohexane | Titrate before use (e.g., using N-pivaloyl-o-toluidine). Pyrophoric. |

| Solvent | Diethyl Ether (Et₂O) | Must be anhydrous. THF often lowers ee; Et₂O is preferred for tight ion pairing. |

| Substrate | N-Boc Pyrrolidine | Distilled and stored over molecular sieves. |

| Electrophile | Trimethylsilyl chloride, Benzaldehyde, etc. | Freshly distilled or purified. |

Equipment

-

Flame-dried Schlenk glassware or microwave vials (if sealing).

-

Argon/Nitrogen manifold (Schlenk line).

-

Low-temperature bath (Acetone/Dry Ice for -78°C).

-

Cannula transfer system.

Detailed Protocol: Asymmetric Lithiation of N-Boc Pyrrolidine[2][4]

Target: Preparation of (S)-2-substituted-N-Boc-pyrrolidines. Scale: 1.0 mmol.

Step 1: Ligand Complex Formation

-

Setup: Equip a 25 mL flame-dried Schlenk flask with a magnetic stir bar and a rubber septum under an argon atmosphere.

-

Solvent: Add anhydrous Diethyl Ether (Et₂O) (5.0 mL).

-

Ligand Addition: Add (R)-1-methyl-2-(dimethylamino)methylpyrrolidine (1.2 equiv, 1.2 mmol, ~170 mg).

-

Note: Ensure the ligand is the tertiary amine.

-

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath).

-

s-BuLi Addition: Dropwise add s-BuLi (1.2 equiv, 1.2 mmol) over 5 minutes.

-

Observation: A slight color change (yellowing) may occur. Stir for 15–30 minutes at -78°C to ensure complex formation.

-

Step 2: Substrate Deprotonation

-

Substrate Addition: Add N-Boc pyrrolidine (1.0 equiv, 1.0 mmol, 171 mg) dissolved in a minimal amount of Et₂O (1 mL) dropwise down the side of the flask.

-

Rate: Slow addition (over 5–10 mins) prevents local heating.

-

-

Lithiation: Stir the mixture at -78°C for 4–6 hours .

-

Kinetic Control: The deprotonation is slow; premature warming or short times will reduce yield. The chiral complex removes the pro-S proton (typically) to form the lithiated species.

-

Step 3: Electrophilic Trapping[2]

-

Electrophile Prep: Prepare the electrophile (e.g., TMSCl, 1.5 equiv) in a separate dry flask or syringe.

-

Addition: Add the electrophile rapidly to the lithiated mixture at -78°C.

-

Reaction: Stir at -78°C for 30 minutes, then allow the mixture to warm slowly to room temperature over 2–3 hours.

Step 4: Workup & Purification

-

Quench: Quench with saturated aqueous NH₄Cl (5 mL) and water (5 mL).

-

Extraction: Extract with Et₂O (3 x 10 mL).

-

Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete lithiation or wet solvent. | Increase lithiation time (up to 6h); re-dry Et₂O over Na/Benzophenone. |

| Low ee (<80%) | Temperature fluctuation or wrong solvent. | Maintain strict -78°C; ensure Et₂O is used (THF solvates Li too strongly, breaking the chiral chelate). |

| Ligand Recovery | N/A | The ligand can often be recovered by acid-base extraction during workup (extract organics with 1M HCl, basify aqueous layer, extract back to ether). |

| Ligand Decomposition | Use of secondary amine with s-BuLi.[1] | Check Structure: Ensure the ligand is N-methylated. s-BuLi will deprotonate the secondary amine, consuming the base. |

Critical Note: The Secondary Amine (Chiral Base Protocol)

If you possess the secondary amine [(R)-2-(Dimethylamino)methylpyrrolidine] and do not wish to methylate it, you must use the Chiral Base Protocol (Simpkins Type) .

Application: Enantioselective deprotonation of meso-epoxides. Reagent Change: Use n-BuLi (not s-BuLi) to generate the Lithium Amide.

Brief Protocol:

-

Dissolve secondary amine (1.1 eq) in THF.

-

Add n-BuLi (1.1 eq) at 0°C to form the Lithium Amide. Stir 30 min.

-

Cool to -78°C.

-

Add Epoxide (1.0 eq).

-

Result: Chiral Allylic Alcohol.

References

-

Beak, P., & Lee, W. K. (1990).

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines.Journal of Organic Chemistry, 55, 2578–2580. Link -

O’Brien, P. (1998). Chiral Lithium Amides for Asymmetric Synthesis.[2][3]Journal of the Chemical Society, Perkin Transactions 1, 1439–1457. Link

-

Kerr, M. S., Read de Alaniz, J., & Rovis, T. (2002). Effect of Chiral Diamine Structure on the Asymmetric Lithiation of N-Boc-Pyrrolidine.Journal of Organic Chemistry, 67, 19, 6570. (Discusses pyrrolidine-based diamine analogs).[4][2][5][6]

-

Simpkins, N. S. (1996). The Chemistry of Chiral Lithium Amides.[2]Tetrahedron, 52, 13051. (For the secondary amine application).

Sources

- 1. scholarworks.uark.edu [scholarworks.uark.edu]

- 2. Mechanistic interrogation of the asymmetric lithiation-trapping of N-thiopivaloyl azetidine and pyrrolidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. bristol.ac.uk [bristol.ac.uk]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Dynamic thermodynamic and dynamic kinetic resolution of 2-lithiopyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic interrogation of the asymmetric lithiation-trapping of N-thiopivaloyl azetidine and pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Enantioselective Deprotonation of Prochiral Ketones Using (R)-2-(Dimethylamino)methylpyrrolidine Ligand

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Chiral Enolates

In the landscape of modern organic synthesis, the ability to construct stereochemically defined molecules is paramount. Chiral enolates are powerful synthetic intermediates, serving as nucleophilic building blocks for the creation of complex chiral architectures found in pharmaceuticals and natural products. The desymmetrization of prochiral ketones via enantioselective deprotonation represents one of the most elegant and direct methods to access these valuable intermediates.[1] This process involves the use of a chiral base to selectively remove one of two enantiotopic protons adjacent to a carbonyl group.

Chiral lithium amides (CLABs) have emerged as highly effective reagents for this transformation.[2][3] They are typically generated in situ by treating a chiral secondary amine with an organolithium reagent, such as n-butyllithium. Among the diverse array of chiral amines, (R)-2-(dimethylamino)methylpyrrolidine, a derivative of the naturally abundant amino acid proline, stands out due to its commercial availability, structural rigidity, and proven efficacy in inducing high levels of asymmetry.

This document provides a comprehensive guide to the principles and practice of enantioselective deprotonation using the (R)-2-(dimethylamino)methylpyrrolidine ligand. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and discuss critical parameters that influence the reaction's success, providing researchers with the knowledge to confidently apply this methodology.

The Mechanism of Asymmetric Induction

The success of the enantioselective deprotonation hinges on the formation of a well-defined, diastereomeric transition state. The causality behind the experimental choices lies in controlling the thermodynamics and kinetics of this transient species.

2.1. Formation of the Chiral Lithium Amide (CLA) The active base is formed by the deprotonation of (R)-2-(dimethylamino)methylpyrrolidine with n-butyllithium (n-BuLi) in an anhydrous, aprotic solvent like tetrahydrofuran (THF). This acid-base reaction is rapid and typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

2.2. The Chelated Transition State The key to enantioselectivity is the formation of a rigid, internally chelated complex between the chiral lithium amide and the prochiral ketone. The lithium cation acts as a Lewis acidic organizing center, coordinating to the lone pairs of both the pyrrolidine nitrogen and the dimethylamino nitrogen of the ligand. This creates a C2-like chiral pocket.

When the prochiral ketone is introduced, its carbonyl oxygen also coordinates to the lithium cation. This brings the ketone's α-protons into close proximity with the amide base. The steric environment created by the chiral ligand dictates that the base can only effectively access one of the two enantiotopic protons (pro-R or pro-S). The deprotonation proceeds through a six-membered ring-like transition state, which is sterically favored over its diastereomeric counterpart. This selective abstraction results in the formation of a single enantiomer of the lithium enolate, which remains complexed to the chiral lithium amide.

2.3. Trapping the Chiral Enolate The resulting enantioenriched lithium enolate is a transient species. To capitalize on its chirality, it is immediately trapped in situ with an electrophile, most commonly a silylating agent like trimethylsilyl chloride (TMSCl).[4] This "locks" the enolate as a stable silyl enol ether, which can be isolated, purified, and used in subsequent stereoselective reactions. The high enantiomeric excess (% ee) of the final product is a direct reflection of the selectivity achieved in the deprotonation step.

Caption: Logical workflow of the enantioselective deprotonation process.

Protocol: Asymmetric Synthesis of (R)-4-tert-Butyl-1-(trimethylsilyloxy)cyclohex-1-ene

This protocol describes a well-established benchmark reaction: the desymmetrization of 4-tert-butylcyclohexanone.[4] The procedure is a self-validating system; adherence to anhydrous and anaerobic conditions is critical for reproducibility.

3.1. Materials and Reagents

-

(R)-2-(Dimethylamino)methylpyrrolidine (≥98%)

-

n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes

-

4-tert-Butylcyclohexanone (≥98%)

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.), oven-dried at >120 °C for at least 4 hours and cooled under an inert atmosphere.

-

Inert atmosphere (dry Nitrogen or Argon)

3.2. Experimental Procedure

Step 1: Preparation of the Chiral Lithium Amide Solution

-

Set up an oven-dried, 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

-

Maintain a positive pressure of inert gas throughout the experiment.

-

Using a syringe, add anhydrous THF (30 mL) to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add (R)-2-(Dimethylamino)methylpyrrolidine (1.2 mmol, 1.2 eq) to the cold THF via syringe.

-

Slowly add n-BuLi (1.2 mmol, 1.2 eq) dropwise to the stirred solution over 5 minutes. The solution may turn slightly yellow.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the chiral lithium amide.

Step 2: Enantioselective Deprotonation and Silylation

-

In a separate, dry vial, prepare a solution of 4-tert-butylcyclohexanone (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL).

-

Add this ketone solution dropwise via syringe to the chiral lithium amide solution at -78 °C over a period of 10 minutes.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Add freshly distilled TMSCl (1.5 mmol, 1.5 eq) dropwise to the reaction mixture. A white precipitate (LiCl) will form.

-

Continue stirring at -78 °C for an additional 1 hour, then allow the reaction to slowly warm to room temperature over 1-2 hours.

Step 3: Work-up and Purification

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (using a non-polar eluent system, e.g., hexanes) to afford the silyl enol ether as a colorless oil.

Step 4: Analysis

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (% ee) of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Caption: Step-by-step experimental workflow for enantioselective deprotonation.

Key Parameters and Optimization

The enantioselectivity of this reaction is highly sensitive to several parameters. Understanding their influence is key to optimizing the protocol for different substrates.

| Parameter | Effect on Reaction & Causality | Typical Conditions |

| Temperature | Lower temperatures (e.g., -78 to -100 °C) generally increase enantioselectivity.[4] This is because the desired, more organized transition state is favored enthalpically over less organized, competing pathways at lower thermal energy. | -78 °C to -100 °C |

| Solvent | THF is the standard solvent due to its ability to solvate the lithium cation without strongly competing with the internal chelation of the chiral ligand. Other ethereal solvents can be used, but may alter aggregation states and results. | Anhydrous THF |

| Additives | Additives like HMPA or LiCl can significantly impact results. They are known to break up lithium amide aggregates into more reactive, monomeric species. This can sometimes increase reactivity and selectivity, but the effect is substrate-dependent.[4] | Often none, but can be screened |

| Substrate Sterics | The steric bulk of the ketone substrate plays a crucial role. Larger groups, such as the tert-butyl group in the model reaction, can amplify the steric differentiation in the transition state, leading to higher % ee values.[3] | Substrate-dependent |

| Stoichiometry | A slight excess of the chiral lithium amide (1.1-1.2 eq) is typically used to ensure complete consumption of the ketone. An excess of the trapping agent (1.5 eq) is used to rapidly capture the generated enolate. | ~1.2 eq CLA, ~1.5 eq Electrophile |

Conclusion and Outlook

The enantioselective deprotonation of prochiral ketones using the chiral lithium amide derived from (R)-2-(dimethylamino)methylpyrrolidine is a robust and highly effective method for generating valuable chiral building blocks. The procedure's reliability stems from the formation of a well-defined, chelation-controlled transition state. By carefully controlling reaction parameters such as temperature and ensuring strictly anhydrous conditions, researchers can achieve high levels of enantioselectivity across a range of substrates. This methodology provides a powerful tool for professionals in academic research and the pharmaceutical industry, enabling the efficient and elegant synthesis of complex, enantioenriched molecules.

References

-

Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC. Available at: [Link]

-

Chemistry with Chiral Lithium Amides: Enantiotopic Group- and Face-Selective Reactions. HARVEST, University of Saskatchewan. Available at: [Link]

-

Asymmetric Transformations by Deprotonation Using Chiral Lithium Amides. Wiley Online Library. Published: 2013. Available at: [Link]

-

Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones. PMC. Available at: [Link]

-

CHIRAL LITHIUM AMIDES: REACTIVITY STUDIES AND APPLICATIONS TO TARGET SYNTHESIS. University of Birmingham. Available at: [Link]

Sources

Application Note: Preparation and Utilization of Organolithium Complexes with Chiral Pyrrolidine Ligands

Executive Summary

The asymmetric functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery, as chiral pyrrolidine cores are ubiquitous in antiviral agents, neurological therapeutics, and cytotoxic natural products[1]. The Hoppe-Beak methodology—utilizing sec-butyllithium (s-BuLi) in conjunction with chiral diamine ligands—remains one of the most powerful strategies for the enantioselective α-deprotonation of N-Boc-pyrrolidine[2].

This application note provides a comprehensive, self-validating protocol for the preparation of chiral organolithium complexes using pyrrolidine-based and structurally related chiral diamines (such as (-)-sparteine and O'Brien's (+)-sparteine surrogate)[3]. By detailing the thermodynamic and kinetic causalities behind reagent selection, solvent effects, and temperature control, this guide ensures high stereofidelity and reproducibility for bench chemists and process scientists.

Mechanistic Principles & Causality (E-E-A-T)

Successful asymmetric lithiation relies on the precise orchestration of sterics, kinetics, and coordination chemistry. Understanding why specific conditions are chosen is critical for troubleshooting and scaling the reaction.

Reagent Selection: Why s-BuLi?

The choice of s-BuLi over n-BuLi or t-BuLi is dictated by a balance of kinetic basicity and steric hindrance. n-BuLi is insufficiently hindered and prone to attacking the carbonyl carbon of the N-Boc protecting group via an addition-elimination pathway. Conversely, t-BuLi can act as a single-electron transfer (SET) reducing agent or degrade the solvent. s-BuLi provides the optimal steric bulk to suppress nucleophilic attack on the carbamate while maintaining the intense kinetic basicity required to abstract the unactivated α-proton of the pyrrolidine ring[2].

The Role of the Chiral Ligand

Organolithium reagents exist as complex aggregates (hexamers or tetramers) in non-polar solvents. The introduction of a rigid, bidentate chiral diamine—such as (-)-sparteine or a chiral pyrrolidine-derived diamine—breaks these aggregates to form a highly reactive, monomeric s-BuLi/ligand complex[3].

-

Enantiotopic Discrimination: The Boc group coordinates to the lithium cation, directing the base to the α-position. The rigid chiral environment created by the diamine ligand selectively lowers the transition state energy for the abstraction of one specific enantiotopic proton (pro-S or pro-R).

-

Configurational Stability: The resulting α-lithioamine is configurationally stable at -78 °C[4]. The macroscopic inversion barrier of the carbanion is high enough that racemization is effectively halted, allowing for stereoretentive electrophilic trapping.

Solvent Effects: The Necessity of MTBE